3-(1,2,3,4-Tetrahydroquinolin-3-YL)propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

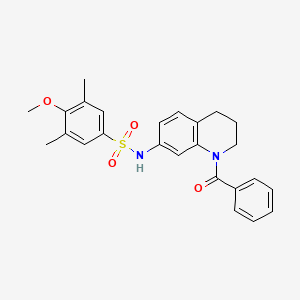

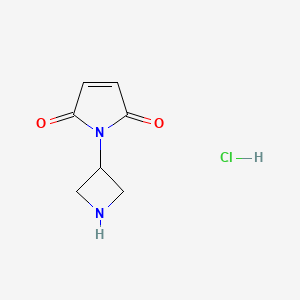

“3-(1,2,3,4-Tetrahydroquinolin-3-YL)propanoic acid” is a chemical compound with the molecular formula C12H15NO2 . It has a molecular weight of 205.25 .

Molecular Structure Analysis

The InChI code for “3-(1,2,3,4-Tetrahydroquinolin-3-YL)propanoic acid” is 1S/C12H15NO2/c14-12(15)7-9-13-8-3-5-10-4-1-2-6-11(10)13/h1-2,4,6H,3,5,7-9H2,(H,14,15) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

“3-(1,2,3,4-Tetrahydroquinolin-3-YL)propanoic acid” is a powder at room temperature . It has a molecular weight of 205.25 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the retrieved data.科学的研究の応用

Analytical Methods for Quality Control

Derivatives of 4-oxoquinoline-3-propanoic acids, which share molecular similarity with fluoroquinolone antibiotics, have been explored for their antimicrobial potential. Research into 3-quinolin-4-one propanoic acids has led to the development of analytical methods for the quality control of these promising active pharmaceutical ingredients. Techniques such as 13C NMR-spectroscopy and liquid chromatography-mass spectrometry (LC-MS/MS) have been employed to address issues related to tautomeric forms and identify specific by-products of synthesis, ensuring the quality and efficacy of these compounds (Zubkov et al., 2016).

Antimicrobial Activity

The synthesis of derivatives through various chemical reactions has revealed some compounds' antimicrobial activity. For instance, the study of the reactivity of 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile towards different chemical agents, including its antimicrobial evaluation, showcases the potential of these compounds in developing new antimicrobial agents (Elkholy & Morsy, 2006).

Biosynthesis of Tetrahydroisoquinoline Alkaloids

In the realm of natural product synthesis, the catalytic asymmetric synthesis of amino acid components used in the biosynthesis of tetrahydroisoquinoline alkaloids highlights the importance of these compounds. The development of a synthetic route for these amino acids opens doors to exploring the biosynthetic pathways and potential pharmaceutical applications of tetrahydroisoquinoline alkaloids (Tanifuji et al., 2016).

pH-regulated Asymmetric Transfer Hydrogenation

Research into the asymmetric transfer hydrogenation of quinolines in water, where 1,2,3,4-tetrahydroquinolines serve as key structural elements, provides insights into the synthesis of optically pure compounds. This process is crucial for the pharmaceutical and agrochemical industries, illustrating the versatility and commercial significance of these compounds (Wang et al., 2009).

Safety and Hazards

The safety information for “3-(1,2,3,4-Tetrahydroquinolin-3-YL)propanoic acid” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

特性

IUPAC Name |

3-(1,2,3,4-tetrahydroquinolin-3-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-12(15)6-5-9-7-10-3-1-2-4-11(10)13-8-9/h1-4,9,13H,5-8H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJIZHKFEKQACGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC2=CC=CC=C21)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4,7,8-Tetramethyl-6-[2-(2-oxopropoxy)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2957755.png)

![[4-(2-Methylpropyl)morpholin-2-YL]methyl 2-fluoropyridine-4-carboxylate](/img/structure/B2957759.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2957761.png)

![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2957762.png)

![2-(4-Butoxyphenyl)-4-[(4-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2957765.png)

![4-benzoyl-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2957767.png)

![N-(benzo[d]thiazol-2-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide](/img/structure/B2957768.png)

![4-[2-(Boc-amino)-3-hydroxy-1-phenylpropyl]phenol](/img/structure/B2957769.png)

![2-[(2,4-Dichlorobenzyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2957776.png)